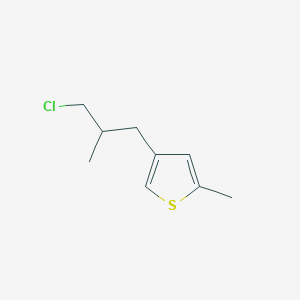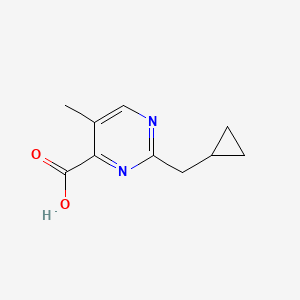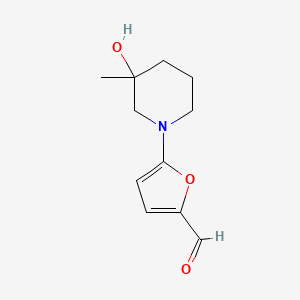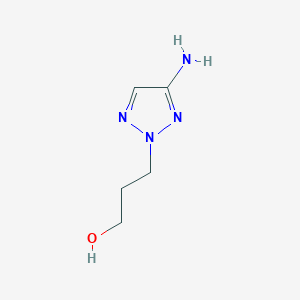
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route involves the following steps:
- Preparation of the alkyne precursor.
- Preparation of the azide precursor.
- Cycloaddition reaction between the alkyne and azide precursors in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the hydroxyl group can produce various esters or ethers.
科学的研究の応用
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can also interact with various biological pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Similar structure but with a different triazole ring configuration.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Contains both triazole and tetrazole rings, offering different chemical properties.
Uniqueness
3-(4-Amino-2H-1,2,3-triazol-2-yl)propan-1-ol is unique due to its specific triazole ring configuration and the presence of both amino and hydroxyl functional groups
特性
分子式 |
C5H10N4O |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
3-(4-aminotriazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C5H10N4O/c6-5-4-7-9(8-5)2-1-3-10/h4,10H,1-3H2,(H2,6,8) |
InChIキー |
KCAMKDOKVXJYMI-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1N)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


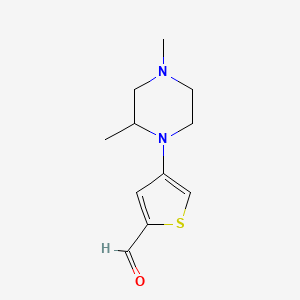
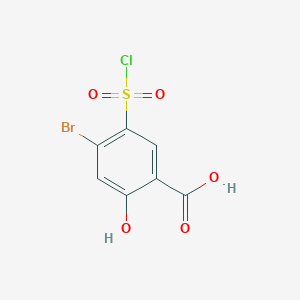
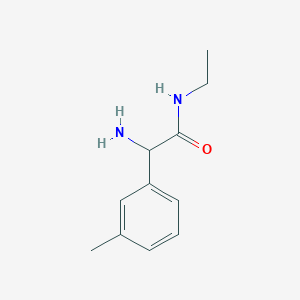
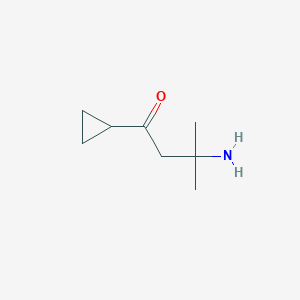
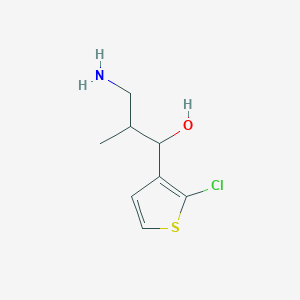
![2-[(Pyridazin-4-yl)amino]propanoic acid](/img/structure/B13156833.png)
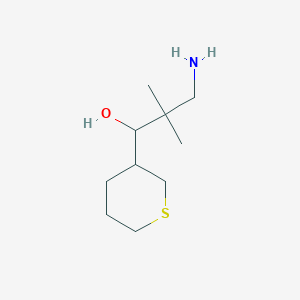
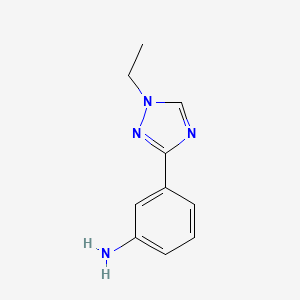
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine](/img/structure/B13156843.png)
![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
